Fmoc-d-agp(pbf,boc)-oh
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Overview
Description
Fmoc-d-agp(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains several protective groups, including fluorenylmethyloxycarbonyl (Fmoc), pentamethylbenzyl (Pbf), and tert-butoxycarbonyl (Boc), which are used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-agp(pbf,boc)-oh typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Pbf Protection: The guanidino group is protected using the Pbf group.
Boc Protection: The side chain amino group is protected using the Boc group.
Industrial Production Methods: Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of adding protective groups and coupling amino acids.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Removal of protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds between amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal, and strong acids for Pbf removal.
Coupling: Carbodiimides like DCC or EDC, often in the presence of HOBt or HOAt.
Major Products:
Deprotected Amino Acids: After removal of protective groups.
Peptides: Formed by coupling reactions.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins.
Biology:
- Peptides synthesized using this compound can be used in biological assays and studies.
Medicine:
- Potential use in drug development and therapeutic peptides.
Industry:
- Used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The compound itself does not have a direct mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-d-arg(pbf)-oh: Similar but lacks the Boc group.
Fmoc-d-lys(boc)-oh: Similar but with a different side chain protection.
Uniqueness:
- The combination of protective groups in Fmoc-d-agp(pbf,boc)-oh allows for selective deprotection and coupling, making it versatile for complex peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYRMJDPHITGPB-GDLZYMKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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